2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
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Description
2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C21H15FN4O4 and its molecular weight is 406.373. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Novel hybrid molecules incorporating the oxadiazole moiety have shown promising antimicrobial activities. For instance, benzimidazole–oxadiazole hybrids demonstrate potent anti-tubercular activity against Mycobacterium tuberculosis, with some compounds exhibiting significant potency compared to standard drugs like pyrazinamide and ciprofloxacin. These compounds have also displayed low toxicity in preliminary assays, indicating good selectivity indexes for further exploration as antimicrobial agents (Shruthi et al., 2016).
Antioxidant Properties
Oxadiazole derivatives, particularly those bearing a benzimidazole moiety, have been synthesized and evaluated for their antioxidant properties. Some compounds, such as 2-[(2-(4-chlorophenyl)-1H-benzo[d]imidazole-1-yl)methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole, have been identified as highly active antioxidants in vitro, suggesting their potential in oxidative stress-related therapeutic applications (Kerimov et al., 2012).
Corrosion Inhibition
Research has explored the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in acidic environments. These studies reveal that oxadiazole derivatives can effectively inhibit corrosion, acting through mechanisms involving both physical adsorption and chemical interaction with the metal surface. The findings suggest potential applications in protecting industrial materials from corrosive damage (Ammal et al., 2018).
Anticancer Activity
The anticancer potential of 3(2H)-one pyridazinone derivatives, including oxadiazole-containing compounds, has been evaluated through molecular docking studies. These compounds have shown promising in vitro antioxidant activity, which is closely associated with anticancer properties. The research highlights their potential as therapeutic agents against various cancer types (Mehvish & Kumar, 2022).
Properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl]-6-(4-fluorophenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O4/c22-15-4-1-13(2-5-15)16-6-8-20(27)26(24-16)10-9-19-23-21(25-30-19)14-3-7-17-18(11-14)29-12-28-17/h1-8,11H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCLXYKGNRQFTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CCN4C(=O)C=CC(=N4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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